Clorhidrato de N-bencilhidroxilamina

Descripción general

Descripción

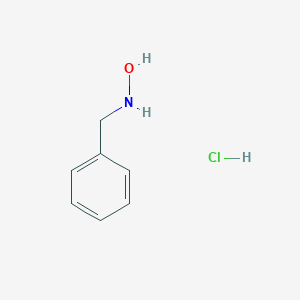

N-Benzylhydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a white to light yellow crystalline powder that is soluble in methanol, ethyl acetate, and slightly soluble in DMSO. This compound is a N-substituted hydroxylamine and plays a significant role as an intermediate in organic synthesis, particularly in nitrone chemistry .

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Benzylhydroxylamine hydrochloride serves as a key reagent in the synthesis of various organic compounds, particularly in the formation of oximes and amines. Its role as a hydroxylamine derivative allows for the conversion of carbonyl compounds into oximes, which are valuable intermediates in organic synthesis.

- Oxime Formation : NBHA·HCl reacts with aldehydes and ketones to form oximes, which can be further transformed into amines or nitriles. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals .

Cyclization Reactions

Recent studies have highlighted the use of NBHA·HCl in cyclization reactions, particularly as a “C1N1 synthon” in [2+2+1] cyclization processes. This application is significant for constructing complex molecular frameworks, such as 1,2,5-trisubstituted imidazoles .

- Case Study : A novel process was reported where NBHA·HCl facilitated the construction of imidazole derivatives through α-C(sp³)–H activation strategies, showcasing its utility in late-stage modifications of complex molecules .

Pharmacological Potential

N-Benzylhydroxylamine has been investigated for its potential pharmacological properties, particularly in neuroprotection. It has shown promise in preventing acrolein-induced damage to retinal pigment epithelium cells, suggesting its application in ocular therapeutics .

- Research Findings : Studies indicate that NBHA·HCl can mitigate oxidative stress and may serve as a protective agent against retinal degeneration, opening avenues for further research into its therapeutic uses .

Cost-Effective Production Methods

The industrial synthesis of N-benzylhydroxylamine hydrochloride has been optimized to enhance yield and reduce costs. A notable method involves the oxidation of dibenzylamine using sodium tungstate as a catalyst, which results in high purity and yield .

- Synthesis Overview :

- Step 1 : Dibenzylamine is oxidized to form C-phenyl-N-benzyl nitrone.

- Step 2 : The nitrone is then treated with oxammonium hydrochloride to produce NBHA·HCl.

This method has proven advantageous for large-scale production due to its simplicity and efficiency .

Analytical Reagent

In analytical chemistry, N-Benzylhydroxylamine hydrochloride is employed as a reagent for the detection and quantification of carbonyl compounds through derivatization methods. Its ability to form stable oximes makes it useful for analyzing aldehydes and ketones in various samples .

Summary Table of Applications

Mecanismo De Acción

Target of Action

N-Benzylhydroxylamine hydrochloride primarily targets arylamine compounds . It captures these compounds through in situ generated novel acyl ketonitrone intermediates .

Mode of Action

The compound interacts with its targets through a process known as α-C (sp3)–H activation strategy . This process involves the use of N-Benzylhydroxylamine hydrochloride as a “C1N1 synthon” in [2+2+1] cyclization for the construction of 1,2,5-trisubstituted imidazoles . The key to realizing this process lies in capturing arylamines by in situ generated novel acyl ketonitrone intermediates . Subsequent tautomerization activates the α-C (sp3)–H of N-Benzylhydroxylamines, and thus breaks through its inherent reaction mode and achieves N, α-C site-selective cyclization .

Biochemical Pathways

The primary biochemical pathway affected by N-Benzylhydroxylamine hydrochloride is the cyclization pathway . This pathway leads to the construction of 1,2,5-trisubstituted imidazoles . The compound’s action results in the activation of the α-C (sp3)–H of N-Benzylhydroxylamines, leading to N, α-C site-selective cyclization .

Pharmacokinetics

Its use in the synthesis of complex molecules suggests that it may have significant bioavailability .

Result of Action

The result of N-Benzylhydroxylamine hydrochloride’s action is the construction of 1,2,5-trisubstituted imidazoles . This is achieved through a novel process that involves the use of the compound as a “C1N1 synthon” in [2+2+1] cyclization .

Action Environment

The compound’s use in the synthesis of complex molecules suggests that it may be stable under a variety of conditions .

Análisis Bioquímico

Biochemical Properties

N-Benzylhydroxylamine hydrochloride participates in biochemical reactions such as the ring opening of (2 S,3 R)-1,2-epoxy-4-penten-3-ol . It can condense with aldehydes or ketones or add to C-C triple bonds to generate N-benzyl nitrone . The resulting nitrone can undergo a 1,3-cycloaddition reaction, which is an effective method for constructing isoxazolidines .

Cellular Effects

It is known that N-Benzylhydroxylamine hydrochloride is a potential pharmacological agent in the prevention and progression of acrolein-induced damage to the retinal pigment epithelium .

Molecular Mechanism

The molecular mechanism of N-Benzylhydroxylamine hydrochloride involves the activation of the α-C (sp3)–H of N-benzylhydroxylamines . This breaks through its inherent reaction mode and achieves N, α-C site-selective cyclization .

Temporal Effects in Laboratory Settings

It is known that N-Benzylhydroxylamine hydrochloride participates in [2+2+1] cyclization for the construction of 1,2,5-trisubstituted imidazoles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Benzylhydroxylamine hydrochloride can be synthesized through a two-step process starting from dibenzylamine. The first step involves the oxidation of dibenzylamine to form N-benzyl nitrone, which is then hydrolyzed to yield N-Benzylhydroxylamine . The reaction conditions typically involve the use of an oxidant and a tungstate catalyst in an organic solvent .

Industrial Production Methods

In industrial settings, the synthesis of N-Benzylhydroxylamine hydrochloride involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. This intermediate is then mixed with MTBE and hydroxylamine hydrochloride in methanol to produce N-Benzylhydroxylamine hydrochloride . This method is noted for its simplicity, high yield, and high product purity.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzylhydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form N-benzyl nitrone.

Reduction: It can be reduced to form N-benzylamine.

Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like hydrogen peroxide and catalysts such as tungstate. The reactions are typically carried out in organic solvents like methanol or DMSO .

Major Products Formed

The major products formed from these reactions include N-benzyl nitrone, N-benzylamine, and various substituted derivatives depending on the specific reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

- O-Benzylhydroxylamine

- N-Methylhydroxylamine hydrochloride

- N-Phenylhydroxylamine

Uniqueness

N-Benzylhydroxylamine hydrochloride is unique due to its specific reactivity and role in nitrone chemistry. Unlike its analogs, it is particularly effective in the synthesis of aminocyclopentitol derivatives and hydroxy-functionalized compounds .

Actividad Biológica

N-Benzylhydroxylamine hydrochloride (NBHA) is an organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on recent research findings.

N-Benzylhydroxylamine hydrochloride is typically synthesized through a two-step process involving the oxidation of dibenzylamine followed by ammonolysis. The oxidation is often catalyzed by metal oxides like rhenium oxide, which enhances yield and reduces by-products. The ammonolysis step involves the reaction of the oxidized product with an ammonolysis solution, resulting in high purity and yield of NBHA .

Table 1: Synthesis Overview of N-Benzylhydroxylamine Hydrochloride

| Step | Reaction Type | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| 1. Oxidation | Dibenzylamine to oxide | Rhenium oxide, ether solvent | High |

| 2. Ammonolysis | Oxide to NBHA | Ammonolysis solution | High |

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of N-benzylhydroxylamine derivatives. For instance, various nitrones derived from NBHA exhibit significant radical scavenging activities. In one study, compounds demonstrated up to 93.75% inhibition against DPPH radicals at a concentration of 100 µg/mL , showcasing their potential as effective antioxidants .

Table 2: Antioxidant Activity of N-Benzylhydroxylamine Derivatives

| Compound | DPPH Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| NBHA Derivative 1 | 93.75 | 7.12 ± 2.32 |

| Standard (BHA) | 90.00 | Not applicable |

| NBHA Derivative 2 | 87.50 | 10.00 ± 1.50 |

Role in Organic Synthesis

N-Benzylhydroxylamine hydrochloride serves as a versatile synthon in organic synthesis, particularly in the formation of nitrones and subsequent cycloaddition reactions. These reactions are crucial for constructing biologically active compounds, including potential pharmaceuticals . The ability of NBHA to participate in [2+2+1] cyclization reactions allows for the efficient synthesis of complex molecules such as imidazoles, which have various biological applications .

Case Studies

- Synthesis of Hetero-Bis-Nitrones : A study demonstrated the use of NBHA in synthesizing novel hetero-bis-nitrones with promising antioxidant profiles. The research indicated that these derivatives could serve as effective agents against oxidative stress-related diseases .

- Antioxidant Efficacy : In another investigation, several derivatives of NBHA were tested for their antioxidant properties using both DPPH and ABTS assays. The results indicated that modifications to the benzyl group significantly enhanced antioxidant activity, suggesting a structure-activity relationship that merits further exploration .

- Pharmaceutical Applications : Research has pointed to the utility of NBHA in drug development, particularly in synthesizing compounds that target specific biological pathways involved in diseases such as cancer and neurodegeneration .

Propiedades

IUPAC Name |

N-benzylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNXOQGDHGUKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462571 | |

| Record name | N-Benzylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29601-98-7 | |

| Record name | N-Benzylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N-hydroxy-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly described method for synthesizing N-Benzylhydroxylamine hydrochloride?

A1: Recent research describes a novel two-step synthesis of N-Benzylhydroxylamine hydrochloride from dibenzylamine []. This method boasts several advantages over traditional approaches:

- Scalability: The protocol is designed for scale-up, allowing for the production of larger quantities (> 0.5 mol) of N-Benzylhydroxylamine hydrochloride [].

Q2: Besides the synthesis from dibenzylamine, is there another method for producing N-Benzylhydroxylamine hydrochloride that utilizes easily accessible materials?

A2: Yes, another study outlines a method starting with the oximation reaction of hydroxylamine hydrochloride with benzaldehyde []. This approach offers several benefits:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.